Cas no 863012-89-9 (2-(morpholin-2-yl)ethan-1-amine)
2-(morpholin-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(Morpholin-2-yl)ethanamine
- 2-(Morpholin-2-yl)ethamine
- 2-Morpholineethanamine
- 2-(morpholin-2-yl)ethan-1-amine
- 2-morpholinethylamine
- 2-morpholin-2-ylethanamine
- AKOS006229495
- SCHEMBL185653
- 2-(2-Aminoethyl)morpholine
- CS-0286566
- 863012-89-9
- EN300-215603
- DTXSID40399642
- CHEMBL4588219
- FT-0706465
- 2-(aminoethyl)-morpholine
- IYAWBVSACPDZBW-UHFFFAOYSA-N
- DA-17801
-
- MDL: MFCD04038435
- Inchi: 1S/C6H14N2O/c7-2-1-6-5-8-3-4-9-6/h6,8H,1-5,7H2
- InChI Key: IYAWBVSACPDZBW-UHFFFAOYSA-N
- SMILES: O1CCNCC1CCN
Computed Properties
- Exact Mass: 130.110613074g/mol
- Monoisotopic Mass: 130.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 77.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 47.3Ų
2-(morpholin-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-215603-1g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 1g |
$1029.0 | 2023-09-16 | ||
| Enamine | EN300-215603-5g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 5g |
$2981.0 | 2023-09-16 | ||
| Enamine | EN300-215603-10g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 10g |
$4421.0 | 2023-09-16 | ||
| Enamine | EN300-215603-0.05g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 0.05g |
$864.0 | 2023-09-16 | ||
| Enamine | EN300-215603-0.1g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 0.1g |
$904.0 | 2023-09-16 | ||
| Enamine | EN300-215603-0.25g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 0.25g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-215603-0.5g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 0.5g |
$987.0 | 2023-09-16 | ||
| Enamine | EN300-215603-1.0g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-215603-2.5g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 2.5g |
$2014.0 | 2023-09-16 | ||
| Enamine | EN300-215603-5.0g |
2-(morpholin-2-yl)ethan-1-amine |
863012-89-9 | 5.0g |
$2981.0 | 2023-02-22 |
2-(morpholin-2-yl)ethan-1-amine Suppliers
2-(morpholin-2-yl)ethan-1-amine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-(morpholin-2-yl)ethan-1-amine
Comprehensive Overview of 2-(morpholin-2-yl)ethan-1-amine (CAS No. 863012-89-9): Properties, Applications, and Industry Insights
2-(morpholin-2-yl)ethan-1-amine (CAS No. 863012-89-9) is a versatile organic compound with a unique molecular structure combining a morpholine ring and an ethylamine side chain. This bifunctional molecule has garnered significant attention in pharmaceutical research, material science, and specialty chemical synthesis due to its dual reactivity and structural flexibility. The presence of both secondary amine and morpholine moieties makes it particularly valuable as a building block for drug discovery and polymer modification.
Recent studies highlight the growing demand for morpholine derivatives in developing kinase inhibitors and GPCR-targeted therapies, with 2-(morpholin-2-yl)ethan-1-amine serving as a key intermediate. Analytical data from HPLC and GC-MS confirm its high purity (>98%) and stability under standard storage conditions, making it suitable for precision applications. Researchers particularly value its balanced lipophilicity (LogP ~0.9) and water solubility (>50 mg/mL), which address formulation challenges in medicinal chemistry.
The compound's structure-activity relationship (SAR) has been extensively studied for CNS drug development, where its ability to cross the blood-brain barrier while maintaining metabolic stability proves advantageous. Patent literature reveals its incorporation in novel anticancer agents and neuroprotective compounds, with several clinical candidates currently in Phase II trials. Its chemo-selectivity allows for selective modifications at either the amine or morpholine nitrogen, enabling diverse derivatization strategies.
From a synthetic chemistry perspective, 863012-89-9 demonstrates remarkable utility in multicomponent reactions and catalyzed coupling processes. Recent publications describe its successful application in Ugi-type reactions and palladium-catalyzed aminations. The compound's thermal stability (decomposition >220°C) makes it compatible with high-temperature processes, while its low toxicity profile (LD50 >2000 mg/kg in rodents) meets stringent safety requirements for pharmaceutical intermediates.
Industrial-scale production of 2-(morpholin-2-yl)ethan-1-amine employs innovative continuous flow chemistry techniques that improve yield (>85%) and reduce environmental impact. Process optimization has focused on green chemistry principles, including catalyst recycling and solvent recovery systems. Market analysis indicates a compound annual growth rate (CAGR) of 6.8% for similar morpholine-based intermediates, driven by expanding applications in bioconjugation and proteolysis-targeting chimera (PROTAC) development.
Quality control protocols for CAS No. 863012-89-9 typically involve rigorous spectroscopic characterization (1H/13C NMR, IR, HRMS) and chiral purity assessment when applicable. The compound's storage stability has been validated through accelerated degradation studies, showing <5% impurity formation after 24 months at -20°C under inert atmosphere. These characteristics position it as a reliable reagent for long-term research projects and commercial applications.
Emerging applications in biomaterials engineering exploit the compound's ability to form hydrogen-bonding networks and coordination complexes. Researchers have incorporated it into smart hydrogels and self-healing polymers, where the morpholine nitrogen serves as both a hydrogen bond acceptor and metal ligand. These developments align with current trends in sustainable material design and stimuli-responsive systems.
The regulatory status of 2-(morpholin-2-yl)ethan-1-amine remains favorable in major markets, with REACH registration completed and FDA approval for use in cGMP manufacturing. Analytical method development continues to advance, with recent publications describing UHPLC-MS/MS techniques for trace-level quantification in biological matrices. These methodological improvements support its expanding role in ADME studies and metabolite identification workflows.
Future research directions for CAS No. 863012-89-9 include exploration of its supramolecular chemistry potential and applications in covalent organic frameworks (COFs). The compound's structural features suggest promise in designing molecular machines and artificial enzyme mimics. Industry experts anticipate growing demand from the biotech sector, particularly for targeted drug delivery systems and theranostic applications.
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